(5-Bromo-2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanone
Overview
Description
4-(5-Bromo-2-chlorobenzoyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine and chlorine atom attached to a benzoyl group, which is further connected to a dimethylmorpholine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanone typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chlorobenzoic acid, which is then converted to 5-bromo-2-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with 2,6-dimethylmorpholine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of specialized equipment and reaction conditions to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-chlorobenzoyl)-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, sodium borohydride for reduction, and various acids or bases for hydrolysis. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis can produce corresponding acids or alcohols .
Scientific Research Applications
4-(5-Bromo-2-chlorobenzoyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-chlorobenzoyl chloride
- 2,6-Dimethylmorpholine
Uniqueness
4-(5-Bromo-2-chlorobenzoyl)-2,6-dimethylmorpholine is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different research and industrial applications .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c1-8-6-16(7-9(2)18-8)13(17)11-5-10(14)3-4-12(11)15/h3-5,8-9H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMMYXFIPYLQIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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